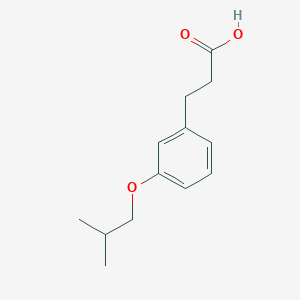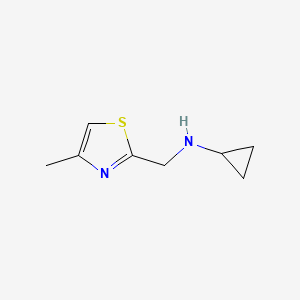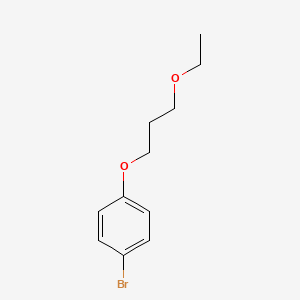
1-Bromo-4-(3-ethoxypropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(3-ethoxypropoxy)benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a 3-ethoxypropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-4-(3-ethoxypropoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-hydroxybenzene with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(3-ethoxypropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxypropoxy group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
1-Bromo-4-(3-ethoxypropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3-ethoxypropoxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. The ethoxypropoxy group can also participate in various transformations, contributing to the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
1-Bromo-4-(3-ethoxypropoxy)benzene can be compared with other bromobenzenes such as:
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
1-Bromo-4-methoxybenzene: Similar in structure but with a methoxy group instead of the ethoxypropoxy group.
1-Bromo-4-ethoxybenzene: Contains an ethoxy group directly attached to the benzene ring without the propoxy linker.
The presence of the 3-ethoxypropoxy group in this compound provides additional functionalization possibilities, making it more versatile for various synthetic applications.
Properties
CAS No. |
279262-29-2 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-4-(3-ethoxypropoxy)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
CMWIKIOPQWVHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


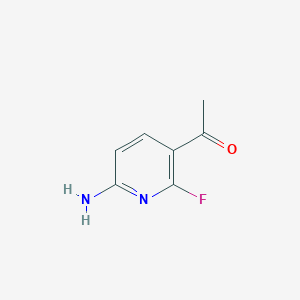

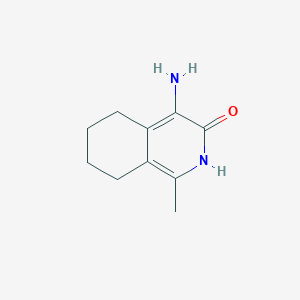
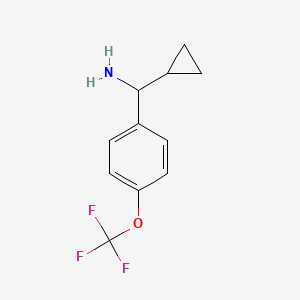
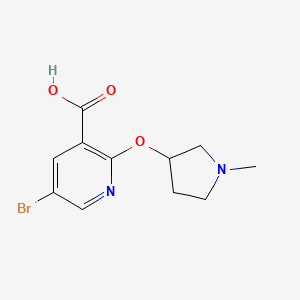


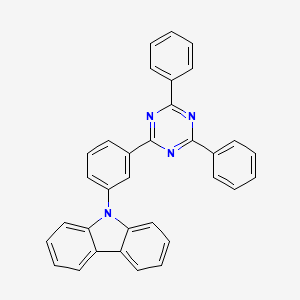
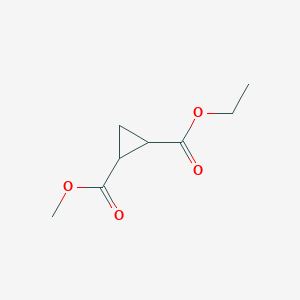
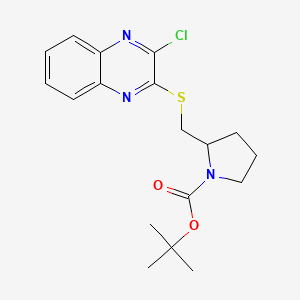

![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
